

A Comparative Guide to the Specificity of ML218 in Diverse Cellular Contexts

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Compound of Interest

Compound Name: ML218

Cat. No.: B609127

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For Researchers, Scientists, and Drug Development Professionals: An Objective Assessment of **ML218** and its Alternatives

This guide provides a comprehensive comparison of the T-type calcium channel inhibitor **ML218** with other commonly used alternatives. The specificity of a compound is paramount for its utility as a research tool and its potential as a therapeutic agent. This document summarizes quantitative data on the on-target and off-target effects of **ML218** and its alternatives in various cell types, details the experimental protocols for assessing specificity, and visually represents key signaling pathways and experimental workflows.

Data Presentation: A Side-by-Side Look at Inhibitor Specificity

The following tables summarize the inhibitory concentrations (IC50) of **ML218** and its alternatives against T-type calcium channel isoforms and their effects on the proliferation of different cancer cell lines. This data allows for a direct comparison of the potency and selectivity of these compounds.

Table 1: Inhibitory Activity against T-type Calcium Channel Isoforms

Compound	Cav3.1 (IC50)	Cav3.2 (IC50)	Cav3.3 (IC50)	Selectivity Notes
ML218	-	310 nM[1]	270 nM[1]	Selective for T-type over L-type and N-type calcium channels, as well as KATP and hERG potassium channels.
Mibefradil	~270 nM (in 2 mM Ca2+)[2]	~140 nM (in 2 mM Ca2+)[2]	-	10-20 times higher selectivity for T-type over L-type Ca2+ channels.[3] Also inhibits other ion channels at higher concentrations.
Zonisamide	Less sensitive	Moderate blocker (15.4-30.8% reduction at 50-200 µM)[4]	Less sensitive	Also blocks voltage-gated sodium channels and inhibits carbonic anhydrase.[5]
Z944	50-160 nM	50-160 nM	50-160 nM	Exhibits 50 to 600-fold selectivity for Cav3.x channels over Cav1.2, hERG, and Nav1.5.
KYS-05090S	-	Low micromolar affinity[6]	-	-

Table 2: Inhibitory Activity on Cancer Cell Proliferation (IC50)

Cell Line	Cancer Type	ML218	Mibefradil	Pimozide
Y79	Retinoblastoma	-	1.5 μ M[7]	0.6 μ M[7]
WERI-Rb1	Retinoblastoma	-	~1.5 μ M[7]	~1.5 μ M[7]
MCF7	Breast Cancer	-	1.5 μ M[7]	0.8 μ M[7]
C6	Glioma	-	5 μ M[7]	8 μ M[7]
MOLT-4	Leukemia	-	Induces apoptosis[3]	-
Jurkat	Leukemia	-	Induces apoptosis[3]	-
ONS-76	Medulloblastoma	-	1-10 μ M (inhibits viability)[8]	-
DAOY	Medulloblastoma	-	1-10 μ M (inhibits viability)[8]	-

Experimental Protocols: Methodologies for Assessing Specificity

The following are detailed protocols for key experiments used to determine the specificity of T-type calcium channel inhibitors.

Whole-Cell Patch Clamp Electrophysiology for IC50 Determination

This technique allows for the direct measurement of ion channel currents and is the gold standard for determining the potency of channel blockers.

1. Cell Preparation:

- Culture cells expressing the T-type calcium channel of interest (e.g., HEK293 cells stably expressing Cav3.2) on glass coverslips.

- On the day of recording, transfer a coverslip to a recording chamber on the stage of an inverted microscope and perfuse with an external solution.

2. Pipette and Solutions:

- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
- Internal Solution (example): 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
- External Solution (example): Containing BaCl₂ or CaCl₂ as the charge carrier, and blockers for other channels (e.g., TTX for sodium channels, CsCl and TEA for potassium channels) to isolate T-type currents.

3. Recording Procedure:

- Form a giga-ohm seal between the pipette tip and the cell membrane.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Hold the cell at a holding potential where T-type channels are available to open (e.g., -100 mV).
- Apply a depolarizing voltage step (e.g., to -30 mV) to elicit T-type calcium currents.
- Record baseline currents.
- Perfuse the chamber with increasing concentrations of the test compound (e.g., **ML218**) and record the resulting inhibition of the T-type current.

4. Data Analysis:

- Measure the peak current amplitude at each compound concentration.
- Normalize the current inhibition to the baseline current.
- Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.

Calcium Imaging Assay for High-Throughput Screening

This method uses fluorescent calcium indicators to measure changes in intracellular calcium concentration in response to channel activation and inhibition.

1. Cell Preparation:

- Plate cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

2. Dye Loading:

- Prepare a Fluo-4 AM dye-loading solution. For example, mix 10 μ L of 1 mM Fluo-4 AM with 10 μ L of Pluronic F-127 and add to 5 mL of a suitable assay buffer (e.g., HBSS with 20 mM HEPES).[9]
- Remove the culture medium from the cells and wash with assay buffer.
- Add the Fluo-4 AM loading solution to each well and incubate at 37°C for 30-60 minutes.[9]
- Wash the cells with assay buffer to remove excess dye.

3. Assay Procedure:

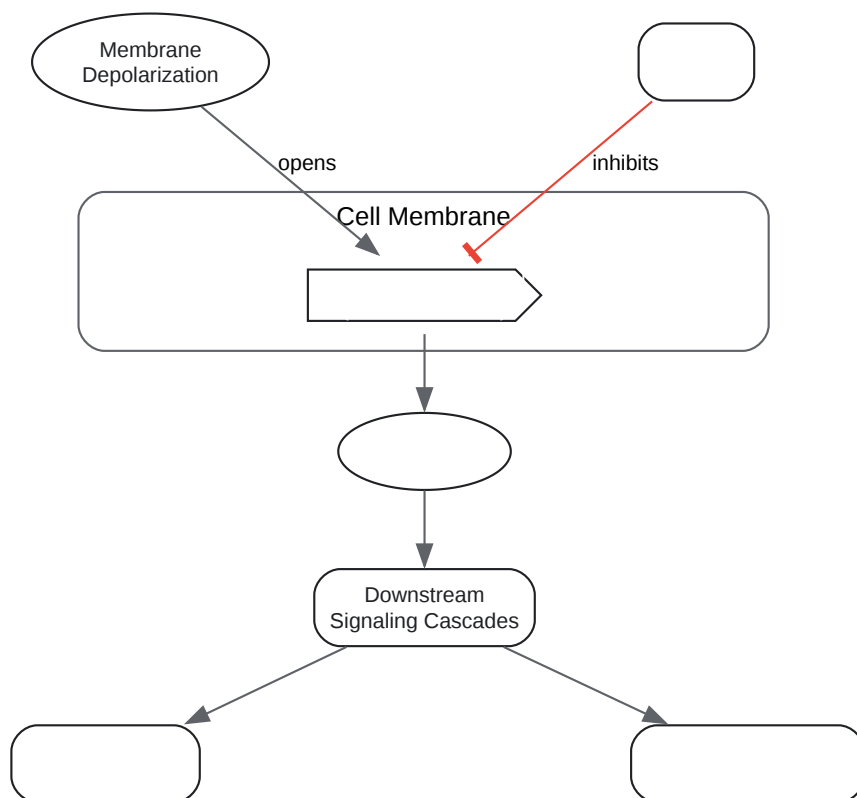
- Place the plate in a fluorescence microplate reader (e.g., FLIPR, FlexStation).
- Establish a baseline fluorescence reading.
- Add the test compound at various concentrations to the wells.
- Add a depolarizing stimulus (e.g., a high concentration of KCl) to activate the T-type calcium channels.
- Monitor the change in fluorescence intensity over time.

4. Data Analysis:

- Calculate the increase in fluorescence in response to the stimulus in the presence and absence of the inhibitor.
- Determine the percent inhibition for each concentration of the compound.
- Plot the concentration-response curve and calculate the IC50 value.

Mandatory Visualizations

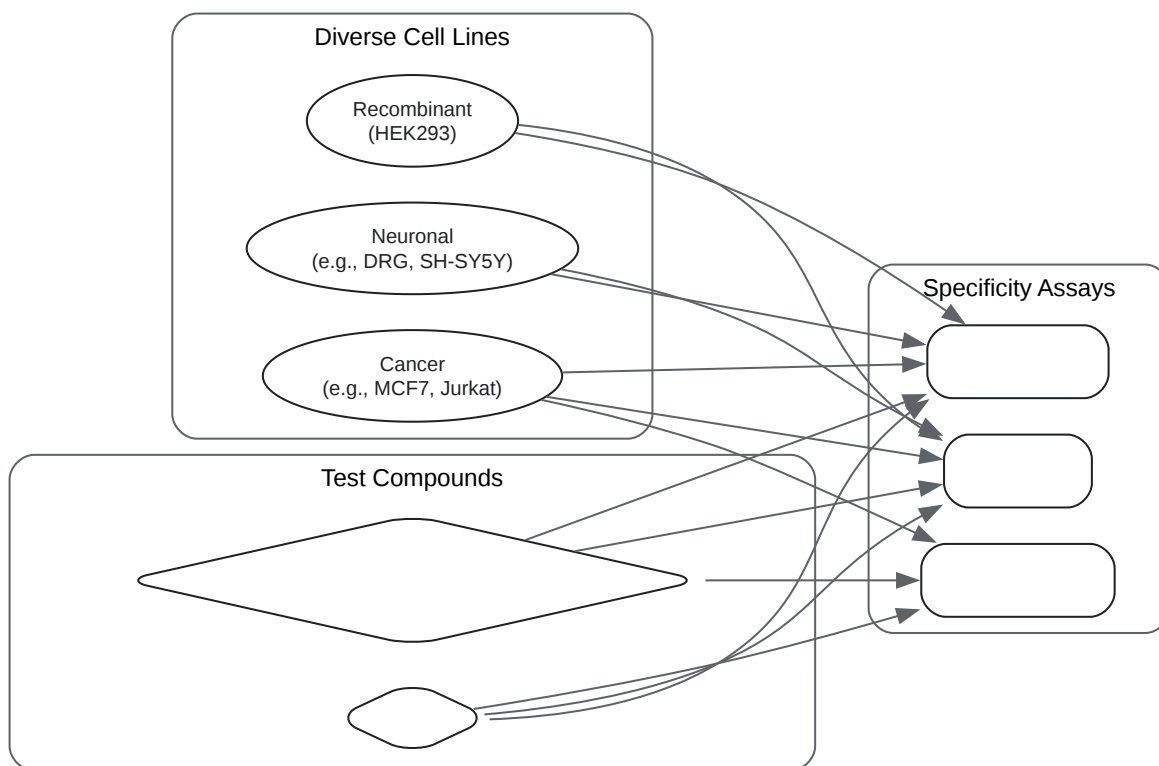
Signaling Pathway of T-type Calcium Channels



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Caption: T-type calcium channel signaling pathway and the inhibitory action of **ML218**.

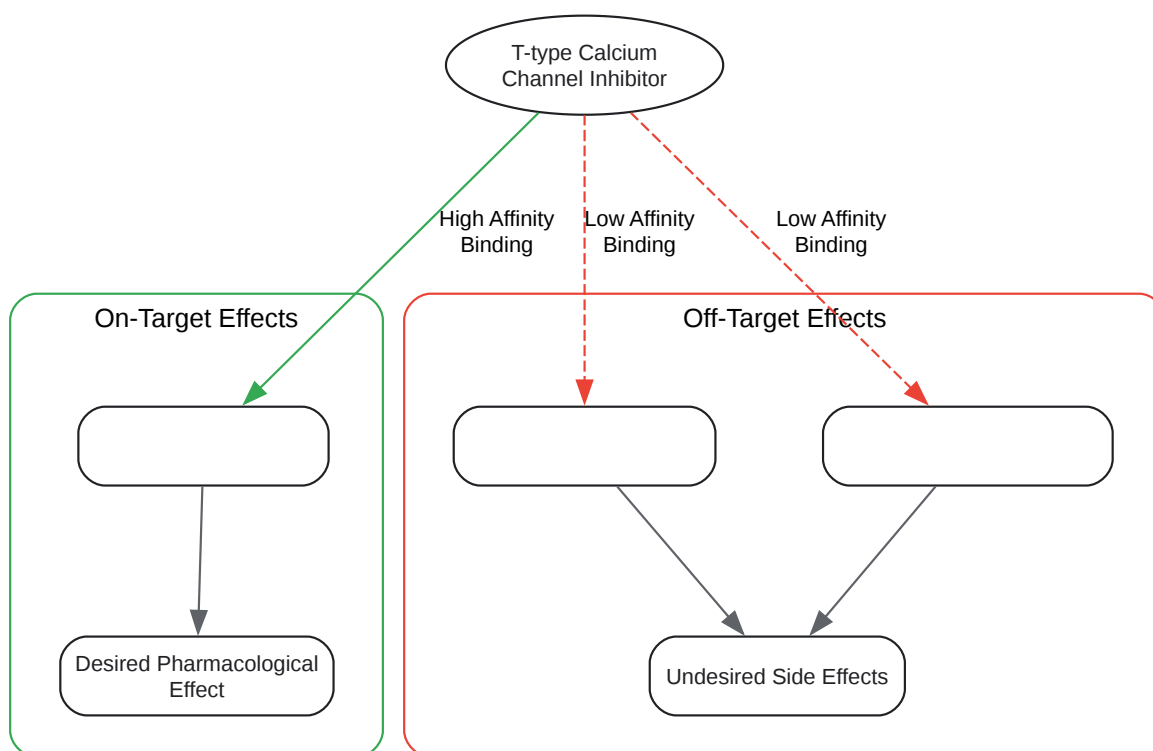
Experimental Workflow for Assessing Inhibitor Specificity



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Caption: Workflow for comparing the specificity of T-type calcium channel inhibitors.

Logical Relationship: On-Target vs. Off-Target Effects



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Caption: Conceptual diagram illustrating on-target versus off-target effects of inhibitors.

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